

Application Notes and Protocols: Synthesis of N-Boc-dolaproine-amide-Me-Phe

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Compound of Interest

Compound Name: *N-Boc-dolaproine-amide-Me-Phe*

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Abstract

This document provides a detailed experimental protocol for the synthesis of **N-Boc-dolaproine-amide-Me-Phe**, a dipeptide fragment relevant to the synthesis of dolastatin 10 analogues and other potent anti-cancer agents. The protocol outlines the peptide coupling of N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester, followed by the saponification of the methyl ester to yield the final product. Detailed methodologies for reaction setup, monitoring, purification, and characterization are provided. Additionally, a summary of expected quantitative data and visual representations of the experimental workflow and the established signaling pathway of dolastatin 10 are included to guide researchers in their synthetic efforts.

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare *Dolabella auricularia*, is a potent inhibitor of tubulin polymerization and exhibits significant cytotoxic activity against a range of cancer cell lines.[1][2] Its unique structure, containing several non-proteinogenic amino acids including dolaproine (Dap), has made it a compelling target for synthetic chemists and a valuable lead compound in the development of novel anti-cancer therapeutics.[3][4][5] The synthesis of analogues and fragments of dolastatin 10 is a critical aspect of structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs).[4]

This application note details a robust protocol for the synthesis of **N-Boc-dolaproine-amide-Me-Phe**, a key building block for more complex dolastatin 10 analogues. The procedure involves a standard peptide coupling reaction followed by a selective hydrolysis of the C-terminal methyl ester.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **N-Boc-dolaproine-amide-Me-Phe** based on typical yields for similar peptide coupling and saponification reactions.

Step	Reactant 1	Reactant 2	Product	Expected Yield (%)	Purity (by HPLC) (%)
Peptide Coupling	N-Boc-dolaproine	L-Methyl-Phenylalanine methyl ester	N-Boc-dolaproine-Phe-OMe	85 - 95	>95
Saponification	N-Boc-dolaproine-Phe-OMe	LiOH·H ₂ O	N-Boc-dolaproine-amide-Me-Phe	90 - 98	>98

Experimental Protocols

Part 1: Peptide Coupling of N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester

This protocol describes the formation of the amide bond between N-Boc-dolaproine and L-Methyl-Phenylalanine methyl ester using HATU as the coupling agent and DIPEA as the base.

Materials:

- N-Boc-dolaproine
- L-Methyl-Phenylalanine methyl ester hydrochloride

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Argon or Nitrogen supply
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-dolaproine (1.0 eq).
- Dissolve the N-Boc-dolaproine in anhydrous DCM (approximately 10 mL per mmol of N-Boc-dolaproine).
- In a separate flask, dissolve L-Methyl-Phenylalanine methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF (approximately 5 mL per mmol).
- To the solution of N-Boc-dolaproine, add HATU (1.1 eq) and stir for 5 minutes at room temperature.

- Add the solution of L-Methyl-Phenylalanine methyl ester and DIPEA to the activated N-Boc-dolaproine solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]
- Once the reaction is complete, dilute the mixture with DCM.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product, N-Boc-dolaproine-Phe-OMe, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Saponification of N-Boc-dolaproine-Phe-OMe

This protocol describes the hydrolysis of the methyl ester of the dipeptide to yield the final product.

Materials:

- N-Boc-dolaproine-Phe-OMe
- Lithium hydroxide monohydrate ($\text{LiOH} \cdot \text{H}_2\text{O}$)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water (deionized)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve N-Boc-dolaproine-Phe-OMe (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
[\[7\]](#)
- In a separate container, prepare a solution of $\text{LiOH} \cdot \text{H}_2\text{O}$ (1.5 eq) in water.
- Add the aqueous LiOH solution to the solution of the dipeptide ester at 0 °C (ice bath).
- Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
- Once the reaction is complete, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 5-6.
- Remove the organic solvents under reduced pressure.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **N-Boc-dolaproine-amide-Me-Phe**.
- The product can be further purified by recrystallization or preparative HPLC if necessary.

Part 3: Purification by Preparative RP-HPLC

Instrumentation and Columns:

- Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- C18 reversed-phase column.

Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient:

A typical gradient for purification would be a linear gradient from 30% to 70% Solvent B over 30 minutes, with a flow rate appropriate for the column dimensions. The exact gradient may need to be optimized based on analytical HPLC analysis of the crude product.^{[8][9]}

Procedure:

- Dissolve the crude **N-Boc-dolaproine-amide-Me-Phe** in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).
- Filter the sample through a 0.45 µm syringe filter before injection.
- Inject the sample onto the equilibrated preparative HPLC column.
- Collect fractions based on the UV chromatogram, typically monitoring at 214 nm and 254 nm.
- Analyze the collected fractions by analytical HPLC to determine their purity.
- Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Part 4: Characterization

Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI) in positive mode.

- Expected m/z: $[M+H]^+$, $[M+Na]^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

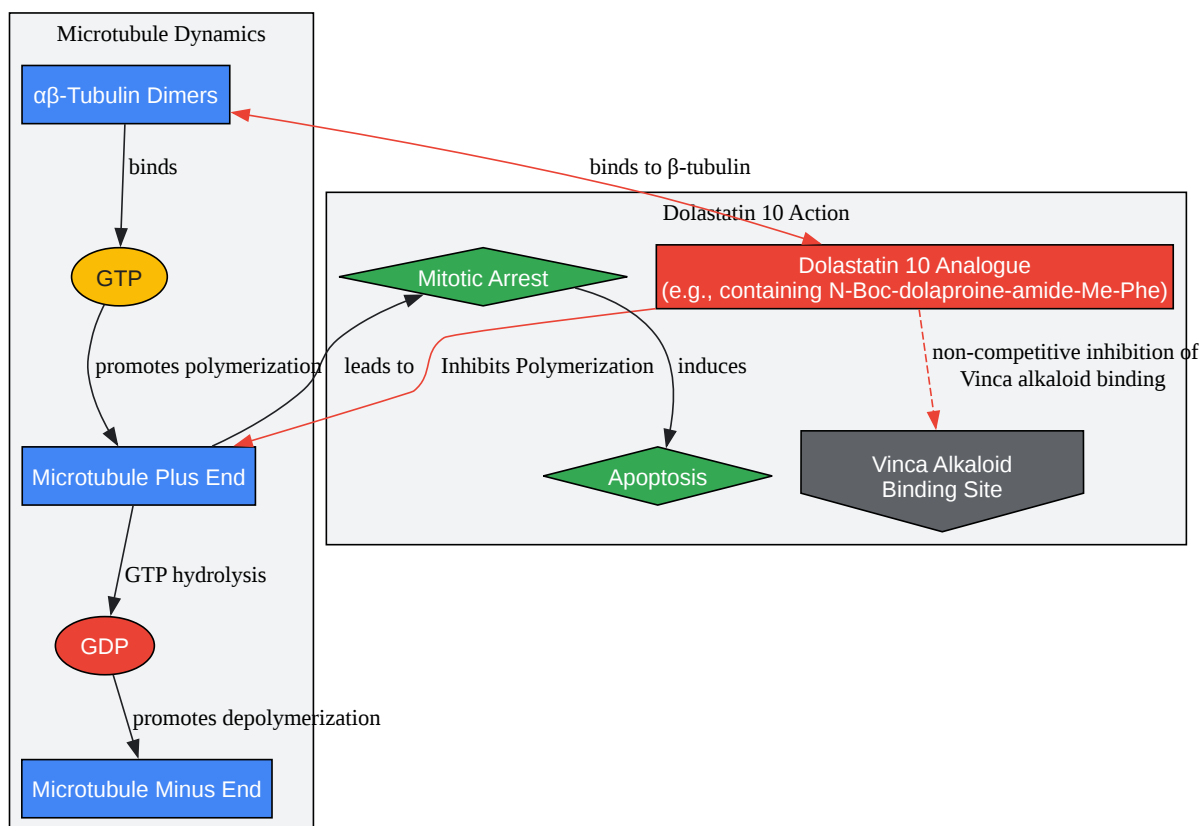
- ^1H NMR: To confirm the presence of all expected protons and their chemical environments.
- ^{13}C NMR: To confirm the presence of all expected carbon atoms.
- 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and confirm the connectivity of the molecule.

Visualization



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Caption: Experimental workflow for the synthesis of **N-Boc-dolaproine-amide-Me-Phe**.



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Caption: Signaling pathway of dolastatin 10-mediated tubulin polymerization inhibition.

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